molecular formula C16H13ClN2O6 B3614685 Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B3614685
M. Wt: 364.73 g/mol
InChI Key: LERAXSFKHRZEGP-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate ester, a chlorinated methoxyphenyl group, and a carbamoyl linkage

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O6/c1-24-14-4-3-11(17)8-13(14)18-15(20)9-5-10(16(21)25-2)7-12(6-9)19(22)23/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERAXSFKHRZEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps:

    Chlorination: The selective chlorination of the methoxyphenyl group.

    Carbamoylation: The formation of the carbamoyl linkage through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and carbamoylation reactions, optimized for yield and purity. These methods would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitrobenzoic acids or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of a nitrobenzoate ester.

    Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzoate: Similar structure but with a urea linkage instead of a carbamoyl linkage.

Uniqueness

Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its nitrobenzoate ester and carbamoyl linkage make it distinct from other similar compounds, providing unique opportunities for chemical modifications and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate
Reactant of Route 2
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Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate

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